molecular formula C20H16N4O3S B3216587 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 1172233-74-7

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B3216587
CAS No.: 1172233-74-7
M. Wt: 392.4 g/mol
InChI Key: LWJPSCRZHMGUBR-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a benzo[d]thiazol-2-yl group at the 1-position and a methyl group at the 3-position. The pyrazole is further linked via a carboxamide group to a 2,3-dihydrobenzo[b][1,4]dioxine moiety. The benzo[d]thiazole group contributes electron-deficient aromaticity, while the dihydrobenzodioxine enhances solubility and conformational flexibility.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12-10-18(24(23-12)20-21-14-4-2-3-5-17(14)28-20)22-19(25)13-6-7-15-16(11-13)27-9-8-26-15/h2-7,10-11H,8-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJPSCRZHMGUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to determine its bioavailability.

Biological Activity

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory and anticancer research. Its ability to inhibit cyclooxygenase enzymes (COX) positions it as a candidate for therapeutic applications.

Chemical Structure

The molecular formula for this compound is C18H18N6O3SC_{18}H_{18}N_{6}O_{3}S with a molecular weight of approximately 354.45 g/mol. The structure includes a benzothiazole moiety, a pyrazole ring, and a dioxine component, contributing to its diverse biological properties.

The primary mechanism of action involves the inhibition of COX-1 and COX-2 enzymes. These enzymes are crucial in the inflammatory pathway as they catalyze the conversion of arachidonic acid to prostaglandins, mediators of inflammation. Inhibition of these enzymes by the compound leads to reduced prostaglandin synthesis, thereby mitigating inflammation and associated pain .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that it can effectively decrease inflammatory markers in vitro and in vivo models .

Anticancer Activity

The compound has also demonstrated potential anticancer effects against various cancer cell lines. It induces apoptosis and causes cell cycle arrest in cancer cells, which may be attributed to its structural characteristics that facilitate interaction with cellular targets . Notably, cytotoxicity studies revealed low micromolar potency against several cancer types while maintaining safety profiles against normal cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cytotoxicity Assessment : In vitro studies indicated that derivatives of pyrazole compounds similar to this compound showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 0.39 μM to 3.16 μM .
  • Inflammatory Response Modulation : The compound's ability to modulate inflammatory responses was assessed using animal models where it significantly reduced edema and inflammatory cytokines .
  • Antiparasitic Activities : Related compounds have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, suggesting broader biological activity beyond anti-inflammatory and anticancer effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis
CytotoxicityIC50 values < 5 μM against cancer cells
AntiparasiticEffective against T. cruzi

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and analogs reported in the literature:

Compound Name Core Structure Key Substituents Biological Target (Reported) Reference
Target Compound Pyrazole-benzo[d]thiazole 3-methyl, dihydrobenzodioxine-6-carboxamide Hypothesized: NRP1, immunoproteasome
EG00229 (NRP1 inhibitor) Thiadiazole-sulfonamide Thiophene-carboxamide, guanidine NRP1/VEGF-A interaction inhibitor
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-... (Compound 93) Thiophene-benzo[d]thiazole Dihydrobenzodioxine-6-sulfonamide Anthrax lethal factor inhibitor
N-(4-chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Dihydrobenzodioxine-carboxamide 4-chlorophenethyl Immunoproteasome (β1i: 25%, β5i: 36%)
N-(benzo[d][1,3]dioxol-5-ylmethyl)benzo[d]thiazole-2-carboxamide Benzo[d]thiazole-carboxamide Benzo[d][1,3]dioxole-methyl Not specified

Detailed Analysis

Benzo[d]thiazole vs. Benzimidazole Derivatives
The benzimidazole-based inhibitor () replaces the benzo[d]thiazole with a benzimidazole, altering electronic properties. Benzimidazole’s electron-rich nature may reduce binding affinity to targets requiring hydrophobic or π-π stacking interactions compared to the electron-deficient benzo[d]thiazole in the target compound .

Carboxamide vs. Sulfonamide Linkers The target compound’s carboxamide linker (vs. However, sulfonamides generally exhibit better metabolic stability and solubility, as seen in anthrax lethal factor inhibitors .

Pyrazole vs. Thiophene Cores
The pyrazole core in the target compound introduces a planar, aromatic heterocycle with two adjacent nitrogen atoms, contrasting with the thiophene in ’s compounds. Pyrazole’s hydrogen-bonding capability and steric profile could influence selectivity for kinases or proteases .

Dihydrobenzodioxine Modifications The dihydrobenzodioxine moiety in the target compound is shared with N-(4-chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide ().

Research Findings and Implications

  • Activity Against Protein-Protein Interactions (PPIs):
    EG00229 () inhibits NRP1/VEGF-A interactions, suggesting that the target compound’s benzo[d]thiazole and carboxamide groups may similarly disrupt PPIs, albeit with modified potency due to pyrazole and dihydrobenzodioxine substitutions .
  • Enzymatic Inhibition:
    Compounds with dihydrobenzodioxine-sulfonamide motifs (e.g., ) show activity against anthrax lethal factor, implying that the target compound’s carboxamide variant might target analogous metalloproteases with altered binding kinetics .
  • Immunoproteasome Inhibition: The β1i and β5i inhibitory activity of N-(4-chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide () suggests that the target compound’s benzo[d]thiazole-pyrazole core could enhance immunoproteasome selectivity due to its larger aromatic surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

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